molecular formula C23H25N7O4 B6565907 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1172726-41-8

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B6565907
CAS No.: 1172726-41-8
M. Wt: 463.5 g/mol
InChI Key: VQFODRULORDFQJ-UHFFFAOYSA-N
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Description

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a structurally complex small molecule featuring a pyrazole core substituted with an amino-methylamino group, a 1,2,4-oxadiazole ring linked to a 4-methylphenyl group, and an acetamide moiety connected to a 3,5-dimethoxyphenyl substituent. This compound’s design integrates heterocyclic motifs (pyrazole and oxadiazole) and aromatic substituents, which are commonly associated with bioactivity in medicinal chemistry, particularly in kinase inhibition or anti-proliferative applications . The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the dimethoxyphenyl group may influence solubility and target binding affinity.

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O4/c1-13-5-7-14(8-6-13)21-27-23(34-29-21)19-20(24)30(28-22(19)25-2)12-18(31)26-15-9-16(32-3)11-17(10-15)33-4/h5-11H,12,24H2,1-4H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFODRULORDFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC(=CC(=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Indazole Analogues
Core Structure Pyrazole Indazole
Key Heterocycle 1,2,4-Oxadiazole Morpholine-4-carbonyl
Aryl Substituent 3,5-Dimethoxyphenyl 4-Ethoxyphenyl
Bioactivity Hypothesis Kinase inhibition/metabolic stability Anti-proliferative/DNA targeting

Comparison with Dithiazole-Containing Compounds

focuses on [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines, which feature a dithiazole ring. Unlike the target’s oxadiazole, dithiazoles contain sulfur atoms, enhancing electrophilicity and reactivity toward nucleophiles. For example, N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines exhibit unique reactivity in forming fused heterocycles but lack the acetamide functionality critical for target engagement in the compound of interest .

Key Differences:

  • Electronic Properties : Oxadiazoles are electron-deficient aromatic systems, favoring interactions with electron-rich biological targets, while dithiazoles may participate in redox reactions.
  • Synthetic Complexity : The target compound’s trityl-protected intermediates (as seen in ’s synthesis) suggest multi-step purification challenges, whereas dithiazole syntheses often leverage direct cyclization .

Research Findings and Hypotheses

Anti-Proliferative Activity

The acetamide group in both compounds may act as a hydrogen-bond donor/acceptor for kinase ATP-binding pockets. However, the pyrazole-oxadiazole combination in the target compound could reduce off-target effects compared to indazole-morpholine derivatives .

Metabolic Stability

The oxadiazole ring in the target compound is less prone to oxidative metabolism than the dithiazole systems in , which may undergo sulfur oxidation or ring-opening reactions . This positions the target molecule as a more stable candidate for in vivo studies.

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